

Drug-drug interaction potential of Lucerastat in co-administration studies

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Lucerastat Drug-Drug Interaction Potential: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the drug-drug interaction (DDI) potential of **Lucerastat**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for **Lucerastat** and its implications for drug interactions?

A1: **Lucerastat** is predominantly eliminated from the body as an unchanged parent compound through renal excretion[1]. Preclinical studies in rats and dogs have shown that hepatic elimination is negligible[2]. This suggests that **Lucerastat** is unlikely to be a victim of drug interactions with inhibitors or inducers of hepatic cytochrome P450 (CYP) enzymes.

Q2: Is Lucerastat a substrate of any drug transporters?

A2: Yes, in vitro studies have indicated that **Lucerastat** is a substrate of the human organic cation transporter 2 (OCT2), which is mainly expressed in the kidney[1][2].



Q3: Has the interaction between Lucerastat and an OCT2 inhibitor been studied clinically?

A3: Yes, a clinical study was conducted in 14 healthy male subjects to investigate the effect of cimetidine, an OCT2 inhibitor, on the pharmacokinetics of a single 500 mg dose of **Lucerastat**[1].

Q4: What were the results of the **Lucerastat**-cimetidine interaction study?

A4: Co-administration of cimetidine (800 mg twice daily at steady state) resulted in a slight increase in **Lucerastat** exposure. The geometric mean area under the plasma concentration-time curve from zero to infinity (AUC0- ∞) ratio was 1.22 (90% confidence interval [CI] 1.16-1.28). Cimetidine delayed the time to reach maximum **Lucerastat** concentration (tmax) by 1 hour. However, it did not affect the elimination half-life ($t\frac{1}{2}$) or the maximum plasma concentration (Cmax), with geometric mean ratios of 1.00 (0.91-1.10) and 1.04 (0.92-1.17), respectively.

Q5: Is a dose adjustment for **Lucerastat** needed when co-administered with OCT2 inhibitors?

A5: Based on the study with cimetidine, the changes in **Lucerastat**'s pharmacokinetics are not considered clinically relevant. Therefore, it is suggested that **Lucerastat** can be coadministered with OCT2 inhibitors without the need for dose adjustment.

Q6: Is there any information on the potential for **Lucerastat** to inhibit or induce cytochrome P450 (CYP) enzymes?

A6: Currently, there is no publicly available in vitro or in vivo data on the potential of **Lucerastat** to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2.

Q7: Is **Lucerastat** known to be a substrate or inhibitor of other key drug transporters like P-glycoprotein (P-gp), BCRP, OATP1B1, or OATP1B3?

A7: There is no publicly available information from in vitro or clinical studies to confirm whether **Lucerastat** is a substrate or inhibitor of P-gp, BCRP, OATP1B1, or OATP1B3.

Troubleshooting Guide for Experimental Studies



Issue: Designing a co-administration study with **Lucerastat** and a new chemical entity (NCE) where the DDI potential is unknown.

Guidance:

- Prioritize in vitro screening: Given the lack of public data, it is crucial to conduct your own in vitro experiments to assess the DDI potential of Lucerastat as both a potential victim and perpetrator.
- CYP Inhibition/Induction Assays:
 - Inhibition: Perform in vitro incubation studies with human liver microsomes or recombinant human CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of Lucerastat against major CYP isoforms.
 - Induction: Use fresh or cryopreserved human hepatocytes to evaluate the potential of Lucerastat to induce the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.
- Transporter Interaction Assays:
 - Utilize commercially available cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OCT2) to determine if Lucerastat is a substrate or inhibitor of these transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Lucerastat** (500 mg single dose) When Coadministered with Cimetidine (800 mg BID) in Healthy Male Subjects



Pharmacokinetic Parameter	Lucerastat Alone (Geometric Mean)	Lucerastat + Cimetidine (Geometric Mean)	Geometric Mean Ratio (90% CI)
AUC0-∞ (ng·h/mL)	Data not provided	Data not provided	1.22 (1.16 - 1.28)
Cmax (ng/mL)	Data not provided	Data not provided	1.04 (0.92 - 1.17)
tmax (h)	Median value not provided	Delayed by 1 hour	Not Applicable
t½ (h)	Data not provided	Data not provided	1.00 (0.91 - 1.10)

CI: Confidence Interval

Experimental Protocols

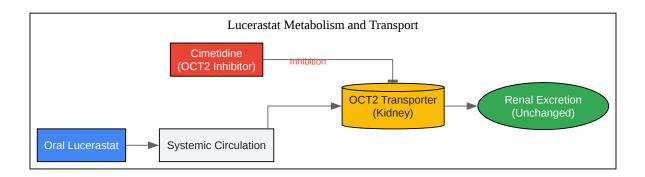
Protocol: Clinical Drug-Drug Interaction Study of **Lucerastat** with an OCT2 Inhibitor (Cimetidine)

- Study Design: This was a clinical study conducted in 14 healthy male subjects.
- Treatment Arms:
 - Reference: Single oral dose of 500 mg Lucerastat.
 - Test: Co-administration of a single oral dose of 500 mg Lucerastat with 800 mg of cimetidine given twice daily at steady state.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of Lucerastat.
- Bioanalytical Method: Plasma concentrations of Lucerastat were measured using a validated bioanalytical method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as AUC0-∞, Cmax, tmax, and t½.



• Statistical Analysis: Geometric mean ratios and 90% confidence intervals were calculated for the primary pharmacokinetic parameters to assess the magnitude of the interaction.

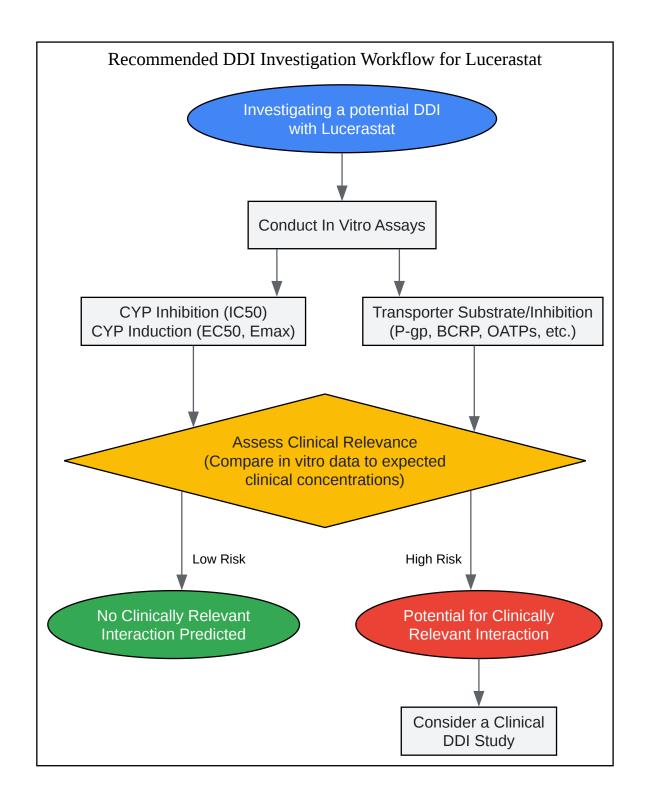
Visualizations



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Caption: Interaction of **Lucerastat** with the OCT2 transporter and the inhibitory effect of cimetidine.





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Caption: A logical workflow for investigating potential drug-drug interactions with **Lucerastat**.



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References

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- 2. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
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